Trifolirhizin, tetraacetate

Description

Trifolirhizin tetraacetate is a derivative of trifolirhizin, a pterocarpan flavonoid isolated from Sophora flavescens (Ku Shen) . While trifolirhizin itself is a glycoside (comprising a sugar moiety linked to a pterocarpan aglycone), its tetraacetate form involves acetylation of hydroxyl groups, likely at the 6′ and other positions, as inferred from related monoacetate derivatives . Key spectral characteristics include FT-IR absorption bands at 2959 cm⁻¹ (methyl asymmetric stretch) and 2925 cm⁻¹ (methylene asymmetric stretch), with symmetric stretches at 2874 cm⁻¹ and 2855 cm⁻¹, consistent with acetylated methyl/methylene groups . Trifolirhizin derivatives exhibit bioactivity, such as hypoglycemic effects in diabetic mice , though the tetraacetate’s specific pharmacological profile remains understudied.

Properties

CAS No. |

6896-09-9 |

|---|---|

Molecular Formula |

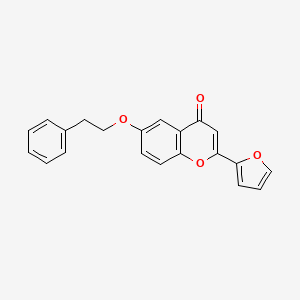

C21H16O4 |

Molecular Weight |

332.3 g/mol |

IUPAC Name |

2-(furan-2-yl)-6-(2-phenylethoxy)chromen-4-one |

InChI |

InChI=1S/C21H16O4/c22-18-14-21(20-7-4-11-24-20)25-19-9-8-16(13-17(18)19)23-12-10-15-5-2-1-3-6-15/h1-9,11,13-14H,10,12H2 |

InChI Key |

PZJNKPPLOOUCOV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CO4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trifolirhizin, tetraacetate typically involves the acetylation of trifolirhizin. The process begins with the isolation of trifolirhizin from the roots of Sophora flavescens. The isolated trifolirhizin is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the extraction of trifolirhizin from plant material using solvents like methanol or ethanol. The extracted trifolirhizin is then purified and subjected to acetylation using acetic anhydride and a suitable catalyst. The reaction is optimized for yield and purity, and the final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Trifolirhizin, tetraacetate undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield trifolirhizin.

Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its biological activity

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride

Major Products:

Hydrolysis: Trifolirhizin.

Oxidation: Quinones or other oxidized derivatives.

Reduction: Reduced forms of this compound

Scientific Research Applications

Trifolirhizin, tetraacetate has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying acetylation reactions and the stability of acetylated flavonoids.

Medicine: Explored for its potential therapeutic effects in treating conditions like osteoporosis, inflammation, and cancer

Industry: Utilized in the development of phytomedicines and nutraceuticals due to its bioactive properties

Mechanism of Action

The mechanism of action of trifolirhizin, tetraacetate involves multiple molecular targets and pathways:

Osteogenic Activity: Promotes osteoblast differentiation by inducing the expression of nuclear runt-related transcription factor 2 (RUNX2) and stimulating signaling proteins such as GSK3β, β-catenin, and Smad1/5/8.

Anti-inflammatory Activity: Inhibits the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), as well as cyclooxygenase-2 (COX-2).

Anticancer Activity: Induces autophagy and apoptosis in cancer cells, inhibits oxidative stress, and regulates the PI3K/AKT/mTOR pathway.

Comparison with Similar Compounds

Lead Tetraacetate (Pb(OAc)₄)

Structure: A synthetic organolead compound with four acetate ligands bound to Pb(IV). Synthesis: Produced via electrochemical oxidation of metallic lead in acetic acid, reducing reliance on costly precursors like lead diacetate . Applications:

- Oxidative cleavage : Cleaves 1,2-diols (e.g., steroids) and oxidizes alcohols to ketones/aldehydes .

- Heterocycle synthesis : Generates acetoxy-substituted pyrazolines in high yields (85–95%) .

- Reactivity : More vigorous and less selective than periodic acid, with reactions catalyzed by acids/bases .

Toxicity : Highly toxic due to lead content, posing risks of neurological damage .

Key Differences :

- Pb(OAc)₄ exhibits redox activity (Pb⁴⁺ → Pb²⁺), unlike the metabolically stable acetyl groups in trifolirhizin tetraacetate.

DOTA Tetraacetate (1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetate)

Structure : A macrocyclic ligand with four acetate arms, coordinating metals like gadolinium (Gd³⁺) in MRI contrast agents (e.g., Gd-DOTA) .

Synthesis : Derived from cyclen (1,4,7,10-tetraazacyclododecane) via acetylation.

Applications :

Key Differences :

- DOTA tetraacetate is a chelating agent for metals, whereas trifolirhizin tetraacetate likely retains flavonoid bioactivity.

Riboflavin Tetraacetate

Structure : Acetylated derivative of riboflavin (vitamin B₂), with four hydroxyl groups esterified.

Applications :

Key Differences :

- Riboflavin tetraacetate’s photophysical properties stem from its isoalloxazine core, unlike trifolirhizin tetraacetate’s pterocarpan scaffold.

- Both compounds are bioactive, but riboflavin derivatives are water-soluble, while trifolirhizin’s lipophilicity may enhance membrane permeability.

Carbohydrate Tetraacetates (e.g., Sugar Derivatives)

Structure : Acetylated sugars (e.g., glucose tetraacetate) with four hydroxyl groups esterified.

Synthesis : Via acetolysis of protected sugars using acetic anhydride or enzymatic methods .

Applications :

Key Differences :

- Acetylation in sugars improves stability and solubility, whereas in trifolirhizin, it may modulate pharmacokinetics.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Spectral Data (FT-IR)

Research Findings and Implications

- Reactivity : Lead tetraacetate’s oxidative power contrasts with trifolirhizin tetraacetate’s metabolic stability, underscoring divergent applications (synthesis vs. therapeutics) .

- Synthetic Efficiency : Electrochemical synthesis of Pb(OAc)₄ reduces costs by 30–40% compared to traditional methods , while enzymatic acetylation of sugars achieves >95% yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.